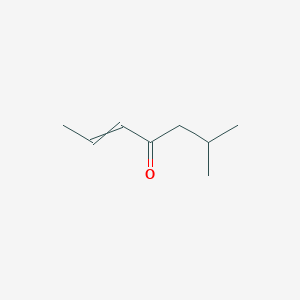

6-Methylhept-2-en-4-one

Description

Structure

3D Structure

Properties

CAS No. |

49852-35-9 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

6-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,7H,6H2,1-3H3 |

InChI Key |

VJQKJGLHKJYTQM-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)CC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylhept 2 En 4 One and Its Isomers

Established Synthetic Pathways to Olefinic Ketones

The formation of olefinic ketones is a fundamental objective in organic synthesis, with numerous pathways developed to achieve this class of compounds. These methods often rely on carbon-carbon bond formation followed by functional group manipulations.

The Aldol (B89426) condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, typically yielding β-hydroxy carbonyl compounds which can then be dehydrated. This dehydration step, under thermodynamic control, overwhelmingly favors the formation of the conjugated α,β-unsaturated ketone due to the stability imparted by the overlapping p-orbitals of the double bond and the carbonyl group.

The direct synthesis of β,γ-unsaturated ketones, such as 6-methylhept-2-en-4-one, via a standard aldol condensation is generally not feasible as the reaction conditions promote the formation of the more stable α,β-conjugated isomer. Achieving the β,γ-isomer often requires specific strategies that circumvent this thermodynamic preference:

Kinetic Control: One approach involves the formation of a dienolate under kinetic control (using a strong, sterically hindered base like lithium diisopropylamide at low temperatures) followed by quenching the reaction with a proton source at the α-carbon. This sequence can yield the less stable β,γ-unsaturated product before it has a chance to equilibrate to the conjugated isomer.

Deconjugation: An alternative strategy is to first synthesize the thermodynamically favored α,β-unsaturated ketone and then induce isomerization to the β,γ-position. Photochemical deconjugation is one such method, where irradiation can provide the energy to overcome the stability barrier and form the non-conjugated isomer. rsc.org Base-catalyzed deconjugation can also be employed under specific conditions.

Alternative Reactions: Other named reactions, while not strictly aldol condensations, provide routes to related unsaturated ketones. The Carroll Rearrangement, for example, is a thermal rearrangement of β-keto allyl esters that, after decarboxylation, produces γ,δ-unsaturated ketones. alfa-chemistry.comdrugfuture.comwikipedia.org While this produces a different isomer, it highlights the diverse strategies required to control the position of the olefin in relation to the carbonyl group. A transition-metal-free, superbase-promoted α-vinylation of ketones with arylacetylenes has also been developed as a general strategy for synthesizing β,γ-unsaturated ketones. acs.org

The isomer (S)-5-methylhept-2-en-4-one, a key flavor compound in hazelnuts also known as filbertone (B1242023), has been the target of several stereoselective syntheses. mdpi.com These approaches are critical for producing the specific enantiomer responsible for the characteristic aroma.

The synthesis involves the following key transformations:

Conversion of the starting alcohol into a β-keto ester.

Enzymatic hydrolysis of the ester, a step that resolves the chiral center.

An aldol addition reaction with acetaldehyde (B116499) to extend the carbon chain.

Acid-catalyzed dehydration of the resulting β-hydroxy ketone (ketol) to yield the final α,β-unsaturated ketone product. mdpi.comresearchgate.net

| Step | Transformation | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | β-Keto Ester Formation | CDI, Potassium Ethyl Malonate, MgCl₂ | 90% (for 2 steps) | N/A |

| 2 | Enzymatic Hydrolysis | Novozym 435 | Crude (100% GC) | 88% |

| 3 | Aldol Addition | Acetaldehyde, TBAHSO₄ | 53% | N/A |

| 4 | Dehydration | p-TsOH·H₂O | 82% | 73% |

| Overall | 39% | 73% |

The chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one is presented as a green and scalable alternative to previous stereoselective methods. mdpi.com Its advantages lie in the avoidance of harsh and hazardous reaction conditions. Specifically, this pathway:

Avoids the use of highly reactive organometallic reagents (like organolithiums) or toxic heavy-metal oxidants (such as chromium salts) that were employed in earlier syntheses. mdpi.com

Does not require strictly anhydrous (water-free) conditions, which simplifies the experimental setup and reduces costs. mdpi.com

Employs vacuum distillation as the sole method for purification, eliminating the need for silica (B1680970) gel chromatography and the associated large volumes of solvent waste. mdpi.com

These factors make the process more environmentally benign and more easily adaptable to large-scale industrial production. mdpi.com

Control of enantiomeric purity in the synthesis of (S)-5-methylhept-2-en-4-one is achieved primarily through the "chiral pool" approach. The synthesis begins with (S)-2-methylbutanol, an enantiomerically pure starting material sourced from nature. mdpi.com This initial chirality is carried through the synthetic sequence.

The key step for enhancing and ensuring the enantiomeric purity is the enzymatic kinetic resolution. The enzyme, Novozym 435, selectively catalyzes the hydrolysis of one enantiomer of the β-keto ester intermediate, allowing for the separation of the desired stereoisomer. This chemoenzymatic step is crucial for achieving the final product's enantiomeric excess of 73%, which corresponds to the purest forms isolated from natural hazelnut sources. mdpi.com

Stereoselective Approaches to (S)-5-Methylhept-2-en-4-one

Development of Novel Synthetic Routes

Beyond the specific chemoenzymatic route, the development of novel synthetic pathways for olefinic ketones is an active area of research. For isomers of this compound, this includes improving upon established methods and exploring entirely new catalytic systems. Older, non-stereoselective syntheses of 5-methyl-hept-2-en-4-one involved Grignard reactions with crotonaldehyde (B89634) followed by oxidation, a classic but less "green" approach. prepchem.com

More recent developments in organic synthesis that represent novel approaches to similar structures include:

Palladium-Catalyzed Rearrangements: The Carroll Rearrangement can be rendered milder and more efficient through the use of palladium(0) catalysts. This transition-metal-catalyzed approach avoids the high temperatures required in the thermal reaction and proceeds through different intermediates, offering a novel pathway to γ,δ-unsaturated ketones. wikipedia.org

Base-Promoted Vinylation: A transition-metal-free method for the stereoselective α-vinylation of ketones using a superbase system (KOtBu/DMSO) provides a direct route to β,γ-unsaturated ketones from simple ketone and alkyne precursors. acs.org This strategy offers a novel and powerful way to construct the specific isomeric backbone of compounds like this compound.

These evolving methodologies reflect a continuous drive towards greater efficiency, selectivity, and sustainability in the synthesis of valuable chemical compounds.

Metal-Catalyzed Transformations for Alkenone Formation

The formation of the α,β-unsaturated ketone moiety in compounds like this compound can be effectively achieved through various metal-catalyzed reactions. Transition metals such as palladium and ruthenium are particularly prominent in facilitating these transformations, offering high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, for instance, provide a powerful tool for constructing the carbon skeleton of alkenones. One plausible approach involves the Heck vinylation of a suitable vinyl ether, which can then be hydrolyzed to the corresponding ketone. For example, the reaction of 2-hydroxyethyl vinyl ether with a vinyl bromide or triflate in the presence of a palladium catalyst can yield a protected form of the α,β-unsaturated methyl ketone. This method offers a chemoselective route to the desired product.

Ruthenium catalysts are also employed in various oxidative cross-coupling reactions to form C-C bonds. For example, a ruthenium-catalyzed cross-coupling of a ketone, acting as an alkenyl electrophile, with an organoboron compound can be a viable strategy. In such a reaction, an enamine is generated in situ from the ketone, which then participates in the ruthenium-catalyzed coupling. While direct examples for this compound are not prevalent, the general applicability of these methods to construct substituted enones is well-established in organic synthesis.

The table below summarizes some metal-catalyzed methods applicable to the synthesis of α,β-unsaturated ketones.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type |

| Palladium(II) acetate/phosphine ligand | Vinyl Halide | Alkene | Substituted Alkene |

| Ruthenium(II) complex | Ketone (via enamine) | Organoboronic ester | α,β-Unsaturated Ketone |

Functionalization of Alkenols as Precursors

A common and effective strategy for the synthesis of this compound and its isomers is the oxidation of the corresponding secondary allylic alcohol, 6-methylhept-2-en-4-ol. nih.gov This approach is particularly notable in the synthesis of the naturally occurring isomer, (E,5S)-5-methylhept-2-en-4-one, also known as filbertone. researchgate.net

The synthesis of filbertone often commences from a chiral starting material, such as (S)-(-)-2-methylbutan-1-ol. This is first oxidized to the corresponding aldehyde. Subsequent reaction with an organolithium reagent, like propynyl (B12738560) lithium, followed by a stereospecific reduction of the resulting alkyne, yields the precursor alkenol, (E,4S,5S)-5-methylhept-2-en-4-ol. The final step is the oxidation of this alkenol to the target enone. researchgate.net A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO2) being a common choice for the selective oxidation of allylic alcohols.

The general scheme for this synthetic approach is as follows:

Step 1: Oxidation of a primary alcohol to an aldehyde.

Step 2: Carbon-carbon bond formation to create a secondary alkynol.

Step 3: Stereoselective reduction of the alkyne to an alkene, yielding the alkenol precursor.

Step 4: Oxidation of the secondary allylic alcohol to the α,β-unsaturated ketone.

| Precursor | Oxidizing Agent | Product |

| 6-Methylhept-2-en-4-ol | Manganese Dioxide (MnO2) | This compound |

| (E,4S,5S)-5-methylhept-2-en-4-ol | Manganese Dioxide (MnO2) | (E,5S)-5-methylhept-2-en-4-one (Filbertone) |

Incorporation of Organometallic Reagents in Synthetic Sequences

Organometallic reagents, such as Grignard and organocuprate (Gilman) reagents, play a crucial role in the synthesis of ketones and can be strategically employed to construct this compound and its isomers.

One documented synthesis of 5-methyl-hept-2-en-4-one utilizes a Grignard reagent. prepchem.com In this procedure, 2-butylmagnesium bromide is reacted with crotonaldehyde. prepchem.com This reaction forms the secondary allylic alcohol, 5-methyl-hept-2-en-4-ol. Subsequent oxidation of this alcohol, for example with sodium dichromate and sulfuric acid, yields the desired α,β-unsaturated ketone. prepchem.com This illustrates a two-step process involving a Grignard addition followed by oxidation.

Organocuprate reagents are particularly useful for their ability to undergo conjugate (1,4) addition to α,β-unsaturated carbonyl compounds. This provides an alternative disconnection strategy. For instance, an isopropylcuprate reagent could potentially be added to crotonaldehyde to form the enolate of 6-methylheptan-3-one, which would then require subsequent introduction of the double bond at the α,β-position. While direct 1,4-addition to form the target enone is less common, the versatility of organocuprates in forming C-C bonds makes them a valuable tool in the synthetic chemist's arsenal.

| Organometallic Reagent | Electrophile | Intermediate/Product |

| 2-Butylmagnesium bromide | Crotonaldehyde | 5-Methyl-hept-2-en-4-ol |

| Isopropylcuprate | Crotonaldehyde | Enolate of 6-methylheptan-3-one |

Advanced Synthetic Design Considerations

Retrosynthetic Analysis for Complex Derivatives

Retrosynthetic analysis is a powerful strategy for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. mdpi.com For a target molecule like a derivative of this compound, such as the natural product filbertone ((E,5S)-5-methylhept-2-en-4-one), the analysis begins by identifying key functional groups and strategic bond disconnections.

The α,β-unsaturated ketone functionality in filbertone is a prime candidate for a functional group interconversion (FGI). This leads back to the corresponding secondary allylic alcohol, (E,5S)-5-methylhept-2-en-4-ol. The double bond in this precursor suggests a disconnection via a reduction of an alkyne, pointing towards (5S)-5-methylhept-2-yn-4-ol. This alkynol can be disconnected at the C-C bond adjacent to the alcohol, leading to two simpler fragments: (S)-2-methylbutanal and propynyl anion (derived from propyne). Finally, the chiral aldehyde can be traced back to the commercially available chiral alcohol, (S)-2-methylbutan-1-ol, via an oxidation step.

This retrosynthetic pathway is summarized below:

Target: (E,5S)-5-methylhept-2-en-4-one (Filbertone)

FGI: ← (E,5S)-5-methylhept-2-en-4-ol (Oxidation)

Disconnection (C=C): ← (5S)-5-methylhept-2-yn-4-ol (Reduction)

Disconnection (C-C): ← (S)-2-methylbutanal + Propyne (Nucleophilic Addition)

FGI: ← (S)-2-methylbutan-1-ol (Oxidation)

This systematic deconstruction provides a clear and logical roadmap for the forward synthesis.

AI-Driven Synthesis Pathway Prediction

Aldol condensation reactions.

Wittig-type reactions.

Oxidation of allylic alcohols.

Metal-catalyzed cross-coupling reactions.

AI platforms can evaluate potential synthetic routes based on various metrics, including the number of steps, predicted yield, cost of starting materials, and potential for side reactions. chemai.io Some advanced systems can even suggest specific reagents and reaction conditions. The use of AI can therefore accelerate the process of designing and optimizing synthetic routes for compounds like this compound and its derivatives.

| AI-Driven Approach | Application in Synthesis Prediction |

| Machine Learning Models | Predict reaction outcomes and yields based on training on large reaction databases. chemai.ioengineering.org.cn |

| Graph Neural Networks | Represent molecules as graphs to predict reactivity and identify potential synthetic disconnections. researchgate.net |

| Retrosynthesis Software | Automatically generate and rank multiple synthetic pathways for a target molecule. |

Reactivity and Mechanistic Investigations of 6 Methylhept 2 En 4 One

Electrophilic and Nucleophilic Reactivity of the Enone Moiety

The conjugated π-system of 6-methylhept-2-en-4-one results in delocalization of electron density, creating electrophilic centers at both the carbonyl carbon and the β-carbon. This dual reactivity allows for two main modes of nucleophilic addition: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition).

Direct nucleophilic attack at the carbonyl carbon (the C4 position) is a fundamental reaction pathway for enones, referred to as 1,2-addition. This mechanism is generally favored by "hard," highly reactive nucleophiles, such as organolithium and Grignard reagents. The reaction proceeds via a direct attack on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an allylic alcohol.

The preference for 1,2-addition with these reagents is often explained by the principle of kinetic versus thermodynamic control. The carbonyl carbon is the site of the largest partial positive charge, making it the "hardest" electrophilic site and thus the most kinetically favored for attack by hard nucleophiles. These reactions are typically fast and often irreversible, especially at low temperatures. For this compound, this pathway would lead to the formation of 6-methylhept-2-en-4-ol.

Mechanism of 1,2-Nucleophilic Addition:

Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbonyl carbon (C4).

Intermediate Formation: The π-electrons of the carbonyl group move to the oxygen atom, forming a metal alkoxide intermediate.

Protonation: An aqueous or acidic workup protonates the alkoxide to yield the final allylic alcohol product.

Detailed mechanistic studies specifically quantifying the rates and intermediates for the 1,2-addition to this compound are not extensively documented in publicly available research, but the pathway follows this well-established mechanism for α,β-unsaturated ketones.

Conjugate addition, also known as the Michael addition, involves the nucleophilic attack at the β-carbon (C2) of the enone system. This pathway is typically favored by "softer," less basic nucleophiles, such as organocuprates (Gilman reagents), enamines, and enolates. The 1,4-addition product is often the thermodynamically more stable product because it results in the formation of a strong carbon-carbon single bond and retains the very stable carbonyl group.

The mechanism proceeds through the formation of a resonance-stabilized enolate intermediate after the initial nucleophilic attack at the β-carbon. This enolate is then protonated, usually at the α-carbon, to give the saturated ketone product.

Mechanism of 1,4-Conjugate Addition (e.g., with an Organocuprate):

π-Complex Formation: The organocuprate reagent may initially coordinate with the C=C double bond of the enone.

Nucleophilic Attack: The nucleophile adds to the β-carbon (C2), causing the π-electrons to shift through the conjugated system to the oxygen atom.

Enolate Formation: A resonance-stabilized lithium enolate is formed.

Protonation: Quenching the reaction with a proton source (e.g., water or mild acid) protonates the α-carbon (C3) to yield the final ketone product.

Research involving organocuprate additions to this compound has confirmed the prevalence of the 1,4-addition pathway. researchgate.net

| Nucleophile Type | Predominant Addition Pathway | Product Type |

| Organolithium Reagents | 1,2-Addition (Kinetic Control) | Allylic Alcohol |

| Grignard Reagents | 1,2-Addition (Kinetic Control) | Allylic Alcohol |

| Organocuprate Reagents | 1,4-Addition (Thermodynamic Control) | Saturated Ketone |

| Enolates/Enamines | 1,4-Addition (Thermodynamic Control) | Saturated Ketone |

Stereochemical Control in Chemical Reactions

When new stereocenters are formed during reactions of this compound, controlling the stereochemical outcome is a critical aspect of synthetic chemistry. This control can manifest as either diastereoselectivity or enantioselectivity, depending on the nature of the reactants and catalysts involved.

Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. In the context of this compound, this is particularly relevant in conjugate addition reactions where a new stereocenter is created at the β-carbon (C2) and potentially at the α-carbon (C3), especially if the nucleophile itself is chiral.

A notable study investigated the conjugate addition of a complex, sterically demanding organocuprate derived from a 17-iodoandrost-16-ene to both (E)- and (Z)-isomers of this compound. researchgate.net In these reactions, a new stereocenter was formed at C2 of the heptenone chain. The research found that regardless of whether the E- or Z-isomer of the enone was used, the addition of the bulky steroid-based cuprate (B13416276) resulted in the exclusive formation of a single diastereomer (the 20S configuration in the context of the steroidal product). researchgate.net This high level of diastereoselectivity is attributed to the steric influence of the large nucleophile, which dictates the facial selectivity of the attack on the enone's double bond.

| Substrate | Nucleophile | Diastereomeric Outcome | Reference |

| (E)-6-Methylhept-2-en-4-one | Steroidal Organocuprate | Single Diastereomer (20S) | researchgate.net |

| (Z)-6-Methylhept-2-en-4-one | Steroidal Organocuprate | Single Diastereomer (20S) | researchgate.net |

Enantioselective transformations are designed to produce one enantiomer of a chiral product in excess over the other. This is typically achieved using chiral catalysts, reagents, or auxiliaries. For α,β-unsaturated ketones like this compound, enantioselective conjugate additions are a powerful tool for creating stereocenters with a defined absolute configuration.

While specific studies on the enantioselective transformation of this compound are limited, extensive research on analogous systems provides a clear mechanistic framework. Organocatalysis, for instance, has emerged as a powerful strategy. Chiral secondary amines can react with the enone to form a chiral iminium ion intermediate. This activation lowers the LUMO of the enone system and the chiral catalyst shields one face of the molecule, directing the nucleophilic attack to the other face, thus inducing enantioselectivity.

Plausible Mechanism for Organocatalytic Enantioselective Michael Addition:

Iminium Ion Formation: The chiral secondary amine catalyst reversibly reacts with the carbonyl group of this compound to form a chiral iminium ion.

Stereocontrolled Nucleophilic Attack: The chiral scaffold of the catalyst blocks one face of the β-carbon, forcing the incoming nucleophile to attack from the less hindered face.

Enamine Formation: After the addition, a chiral enamine intermediate is formed.

Hydrolysis and Catalyst Regeneration: Hydrolysis of the enamine releases the chiral product and regenerates the catalyst for the next cycle.

Catalytic Reaction Pathways

The use of catalysts can significantly enhance the efficiency and selectivity of reactions involving this compound. Both metal-based and organic catalysts can be employed to control various aspects of its reactivity.

For instance, copper complexes paired with chiral ligands are widely used to catalyze enantioselective conjugate additions of organometallic reagents. The chiral ligand coordinates to the copper center, creating a chiral environment that influences the orientation of the enone and the nucleophile, leading to high enantioselectivity.

In a related example, the structural isomer 6-methylhept-6-en-2-one has been shown to undergo a catalytic asymmetric (ene-endo)-carbonyl-ene type cyclization using a highly acidic and confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. acs.orgacs.org Although this is an intramolecular reaction of an isomer, the principle of using a confined chiral acid catalyst to protonate and activate a carbonyl group, thereby inducing a stereoselective cyclization, is a relevant catalytic pathway that could be conceptually applied to intermolecular reactions of this compound. acs.orgacs.org The catalyst operates by creating a chiral pocket that controls the conformation of the substrate during the key bond-forming step.

| Catalyst Type | Reaction Type | Role of Catalyst | Potential Outcome |

| Chiral Copper-Ligand Complex | Conjugate Addition | Creates a chiral environment around the substrate | High Enantioselectivity |

| Chiral Secondary Amine (Organocatalyst) | Michael Addition | Forms a chiral iminium ion, directing nucleophilic attack | High Enantioselectivity |

| Chiral Brønsted Acid (Organocatalyst) | Carbonyl Activation | Protonates the carbonyl, creating a chiral ion pair | High Enantioselectivity |

Homogeneous Catalysis for Enone Reactivity

Homogeneous catalysis offers a powerful approach to manipulate the reactivity of enones like this compound, often enabling high selectivity and milder reaction conditions compared to heterogeneous systems. A notable example is the use of Wilkinson's catalyst for the regioselective hydrogenation of α,β-unsaturated ketones. st-andrews.ac.uk While specific studies on this compound are not prevalent, the general mechanism involves the selective reduction of the carbon-carbon double bond without affecting the carbonyl group. st-andrews.ac.uk The steric hindrance around the enone can influence the rate of these hydrogenations. researchgate.net

Manganese(I) hydride complexes have also emerged as effective catalysts for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones. Mechanistic investigations, including deuterium (B1214612) labeling experiments, suggest a non-cooperative, outer-sphere hydride transfer mechanism. acs.org This is followed by heterolytic H₂ cleavage by the resulting manganese enolate to regenerate the catalyst and yield the saturated ketone. acs.org

Table 1: Representative Homogeneous Catalysts for Enone Hydrogenation and Their Mechanistic Features

| Catalyst Type | General Reaction | Key Mechanistic Steps | Applicability to this compound |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Selective C=C hydrogenation | Oxidative addition of H₂, coordination of the enone, migratory insertion, reductive elimination. | Expected to be effective, with reaction rates potentially influenced by the isobutyl group. |

| Manganese(I) Hydride Complexes | Chemoselective 1,4-hydrogenation | Outer-sphere hydride transfer, formation of a manganese enolate, heterolytic H₂ cleavage. | Potentially offers high chemoselectivity for the reduction of the double bond. |

Heterogeneous Catalysis for Selective Hydrogenation and other Reactions

Heterogeneous catalysis is widely employed for the hydrogenation of α,β-unsaturated ketones. The selectivity of these reactions, particularly the preferential hydrogenation of the C=C or C=O bond, is a significant area of research. acs.org The choice of catalyst, support, and reaction conditions plays a crucial role in determining the product distribution. While specific data for this compound is limited, general principles for analogous compounds can be applied. For instance, supported metal catalysts are commonly used for such transformations.

The design of efficient heterogeneous catalysts is critical for processes like the conversion of CO₂ to methanol, which involves catalytic hydrogenation. rsc.org While not directly related to this compound, the principles of catalyst design in these systems, such as the creation of Lewis pair functionalized sites, are relevant to achieving high selectivity in hydrogenation reactions. rsc.org

Isotopic Labeling Techniques for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical reactions by tracking the fate of specific atoms. wikipedia.org In the context of this compound, isotopes of hydrogen (deuterium, tritium) and carbon (¹³C) can be strategically incorporated into the molecule to probe reaction pathways. ias.ac.in For instance, deuterium labeling can help differentiate between various mechanisms in hydrogenation reactions or unravel the intricacies of rearrangement processes. researchgate.net

The use of isotopes allows for the determination of kinetic isotope effects, which can provide insights into the rate-determining step of a reaction and the nature of the transition state. ias.ac.in Mass spectrometry and NMR spectroscopy are the primary techniques used to detect the position of isotopic labels in the products. wikipedia.org Although specific isotopic labeling studies on this compound are not widely reported, this technique remains a cornerstone for mechanistic organic chemistry. creative-proteomics.comtaylorandfrancis.com

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, containing both a ketone and an alkene, allows for the possibility of intramolecular cyclization reactions, leading to the formation of cyclic compounds. These processes can be initiated by various means, including thermal or photochemical methods, and can proceed through different mechanistic pathways.

Mechanistic Studies of Intramolecular Cyclization Reactions

The study of intramolecular cyclization reactions often involves a combination of experimental and computational methods to understand the underlying mechanisms. researchgate.net For enones, these reactions can lead to the formation of various ring systems. Theoretical studies can help to elucidate the energetics of different reaction pathways and the structures of transition states. researchgate.netnih.gov

One relevant class of intramolecular reactions is the carbonyl-ene reaction, which can proceed via a stepwise, cationic mechanism, sometimes referred to as a Prins cyclization. libretexts.orgacs.org The development of catalytic asymmetric versions of these cyclizations is an active area of research. libretexts.orgacs.orgacs.org While a direct intramolecular cyclization of this compound to a simple carbocycle is not structurally straightforward, related unsaturated ketones can undergo such transformations under specific conditions. acs.org

Base-Catalyzed Epimerization-Aldol Condensation Phenomena

In the presence of a base, ketones with α-hydrogens, such as this compound, can undergo epimerization if a chiral center is present at the α-position. masterorganicchemistry.com More commonly, they can participate in aldol (B89426) condensation reactions. wikipedia.org The base abstracts an α-proton to form an enolate, which can then act as a nucleophile, attacking the carbonyl carbon of another molecule. libretexts.org

This can lead to self-condensation or crossed-aldol condensation if another carbonyl compound is present. google.com The initial β-hydroxy ketone product can then undergo dehydration to form a new α,β-unsaturated ketone. libretexts.org Solid base catalysts can also be employed for these reactions, offering potential advantages in terms of catalyst separation and reuse. nacatsoc.org

Table 2: Potential Products from Base-Catalyzed Self-Condensation of this compound

| Reactant | Initial Aldol Adduct (β-hydroxy ketone) | Final Condensation Product (enone) |

| This compound | 5-(1-hydroxy-1,5-dimethylhex-3-en-1-yl)-6-methylhept-2-en-4-one | 5-(1,5-dimethylhexa-1,3-dien-1-yl)-6-methylhept-2-en-4-one |

Note: The structures in this table represent one possible regioisomeric outcome of the aldol condensation.

Oxidation and Degradation Mechanisms

The double bond and carbonyl group in this compound make it susceptible to oxidation and degradation. The atmospheric oxidation of α,β-unsaturated ketones is an area of significant environmental interest, as these compounds can be precursors to secondary organic aerosols. copernicus.orgcopernicus.org

The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. The reaction of OH radicals with α,β-unsaturated ketones can proceed via addition to the double bond or abstraction of a hydrogen atom. copernicus.org The subsequent reactions of the resulting radical intermediates with oxygen and other atmospheric species lead to a complex mixture of degradation products. copernicus.org

Oxidation can also be achieved in the laboratory using various reagents. For example, alkaline hydrogen peroxide can be used for the oxidation of α,β-unsaturated ketones. rsc.org The degradation of lipids can also produce unsaturated ketones, which can then undergo further reactions to form a variety of smaller, often volatile, compounds. mdpi.com The study of these degradation pathways is important in food chemistry and materials science. mdpi.com The interaction of α,β-unsaturated carbonyl compounds with biological nucleophiles is also a key aspect of their toxicology. nih.gov

Kinetics of Atmospheric Oxidation by Hydroxyl Radicals and Ozone

For the related isomer, 6-methylhept-5-en-2-one, the atmospheric half-life for its reaction with hydroxyl radicals is estimated to be 4.2 hours. oecd.org The reaction with ozone is significantly faster, leading to a calculated half-life of just 38.4 minutes. oecd.org These values indicate that ozonolysis is a major degradation pathway, leading to rapid removal of the compound from the atmosphere. oecd.org Given the structural similarities, this compound is also expected to be efficiently removed from the atmosphere by these oxidative processes.

| Compound | Oxidant | Atmospheric Half-Life (t½) |

|---|---|---|

| 6-Methylhept-5-en-2-one (Isomer) | Hydroxyl Radical (•OH) | 4.2 hours oecd.org |

| 6-Methylhept-5-en-2-one (Isomer) | Ozone (O₃) | 38.4 minutes oecd.org |

Photodegradation Pathways in Chemical Systems

The photodegradation of this compound in the environment encompasses both indirect and direct pathways.

Indirect Photodegradation: As established in the preceding section, the principal mechanism for atmospheric removal is indirect photodegradation. oecd.org This process does not involve the direct absorption of solar radiation by the molecule but rather its reaction with photochemically generated oxidants, primarily •OH radicals and ozone. oecd.org The reaction with these species leads to the formation of various smaller, oxygenated products, contributing to the formation of secondary organic aerosols.

Direct Photodegradation: Unsaturated ketones are known to undergo a variety of photochemical reactions upon direct absorption of ultraviolet radiation. researchgate.netmagadhmahilacollege.org While specific pathways for this compound have not been detailed, the general photochemistry of β,γ-unsaturated ketones involves characteristic rearrangements. researchgate.net These reactions can include a researchgate.netcdnsciencepub.com-acyl shift, which results in the formation of an isomeric β,γ-unsaturated ketone. magadhmahilacollege.org Another potential pathway is α-cleavage (Norrish Type I), which involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming a diradical intermediate that can lead to a variety of final products. researchgate.net The specific products and efficiencies of these pathways are dependent on factors such as the solvent and the presence of photosensitizers. researchgate.netcdnsciencepub.com

Hydrolytic Stability of Related Ester Derivatives

The parent compound, this compound, is a ketone. Ketones are generally a stable class of compounds and are not susceptible to hydrolysis under typical environmental pH conditions. oecd.org For the closely related isomer 6-methylhept-5-en-2-one, it is explicitly stated that hydrolysis can be excluded based on its chemical structure. oecd.org

The user's query specifies the hydrolytic stability of related ester derivatives. While no studies on the hydrolysis of ester derivatives specifically derived from this compound were found, the general reactivity of the ester functional group is well-established. Unlike ketones, esters are susceptible to hydrolysis, a reaction in which water splits the ester linkage. libretexts.org This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst, an ester reacts with water to form a carboxylic acid and an alcohol. This reaction is reversible and typically does not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When an ester is treated with a base, such as sodium hydroxide, an irreversible reaction occurs, yielding an alcohol and a carboxylate salt. libretexts.orgmasterorganicchemistry.com This reaction, known as saponification, goes to completion because the final deprotonation of the carboxylic acid to form a carboxylate is energetically favorable. masterorganicchemistry.com

Therefore, any ester derivative related to this compound would be expected to undergo hydrolysis, with the rate and products being dependent on the specific reaction conditions (pH) and the structure of the derivative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) and Coupling Constant Analysis

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Methylhept-2-en-4-one

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (CH₃-C=O) | ~2.1 | s | - |

| H2 (=CH-C=O) | ~6.1 | d | ~16 |

| H3 (=CH-CH₂) | ~6.8 | dt | ~16, ~7 |

| H5 (CH₂-CH) | ~2.2 | t | ~7 |

| H6 (CH-(CH₃)₂) | ~2.4 | m | - |

| H7 ((CH₃)₂-CH) | ~1.0 | d | ~7 |

It is important to note that for the related isomer, 6-Methyl-5-hepten-2-one (B42903), experimental ¹H NMR data shows a singlet for the methyl protons next to the carbonyl at approximately 2.134 ppm, and signals for the vinyl protons around 5.066 ppm. chemicalbook.com These values provide a reasonable estimate for the expected shifts in this compound.

Carbon-13 NMR (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

A ¹³C NMR spectrum of this compound would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. DEPT experiments would further aid in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-90 | DEPT-135 |

| C1 (CH₃-C=O) | ~27 | No Signal | Positive |

| C2 (=CH-C=O) | ~130 | Positive | Positive |

| C3 (=CH-CH₂) | ~145 | Positive | Positive |

| C4 (C=O) | ~198 | No Signal | No Signal |

| C5 (CH₂-CH) | ~45 | No Signal | Negative |

| C6 (CH-(CH₃)₂) | ~30 | Positive | Positive |

| C7 ((CH₃)₂-CH) | ~22 | No Signal | Positive |

| C8 ((CH₃)₂-CH) | ~22 | No Signal | Positive |

For the related compound, 6-methyl-5-hepten-2-ol, DEPT-90 analysis shows a peak for the CH carbon at 124 ppm, and the DEPT-135 spectrum displays positive signals for CH and CH₃ groups and negative signals for CH₂ groups. study.com This demonstrates the utility of DEPT in carbon signal assignment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, TOCSY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and to establish the connectivity within the this compound molecule, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, for instance, between the protons on C2 and C3, and between the protons on C5, C6, and C7.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments.

TOCSY (Total Correlation Spectroscopy): Would identify all protons within a spin system, helping to trace the connectivity along the carbon chain.

Detailed 2D NMR studies on similar compounds are used to confirm their structures, but specific experimental data for this compound is not currently published.

Variable-Temperature NMR for Probing Conformational Dynamics and Tautomerism

Variable-temperature (VT) NMR studies could provide insights into the conformational dynamics of this compound, such as restricted rotation around single bonds or the presence of different conformers in solution. Additionally, VT-NMR could be used to investigate the potential for keto-enol tautomerism, although for a simple enone like this, the keto form is expected to be overwhelmingly predominant under normal conditions. There are currently no available VT-NMR studies for this specific compound.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a key technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the α,β-unsaturated ketone moiety.

Table 3: Predicted FTIR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone, conjugated) | 1650-1685 |

| C=C (Alkene) | 1600-1650 |

| C-H (sp² hybridized) | 3010-3100 |

| C-H (sp³ hybridized) | 2850-3000 |

The NIST Chemistry WebBook provides an IR spectrum for the isomer 6-Methyl-5-hepten-2-one, which can serve as a reference. nist.gov The exact positions of the absorption bands for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. Upon ionization, typically via electron impact (EI), the molecule (now a radical cation or molecular ion, M⁺˙) undergoes characteristic fragmentation, providing valuable structural clues. wikipedia.org

For this compound (C₈H₁₄O, molecular weight: 126.20 g/mol ), the mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 126. The fragmentation of ketones is dominated by specific cleavage mechanisms. chemistrynotmystery.com

α-Cleavage: This involves the breaking of a bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways exist, leading to the formation of stable acylium ions.

Cleavage of the ethyl-ketone bond results in an acylium ion at m/z 69 and the loss of an isobutyl radical.

Cleavage of the isobutyl-ketone bond yields an acylium ion at m/z 43 (acetyl cation, [CH₃CO]⁺), which is often a very prominent peak, and the loss of an isobutenyl radical. jove.com

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a γ-hydrogen atom available for transfer. jove.com In this compound, the isobutyl group provides γ-hydrogens. The rearrangement would lead to the loss of a neutral propene molecule (C₃H₆) from the side chain, resulting in a characteristic fragment ion.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 69 | [CH₃CH=CHCO]⁺ | α-Cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile organic compounds (VOCs) like this compound, which is a common component in flavor and fragrance mixtures. researchgate.netnih.gov

In a typical GC-MS analysis, a complex mixture is injected into the GC, where individual components are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each compound, such as this compound, elutes from the column at a specific retention time, it enters the mass spectrometer. There, it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. By comparing the obtained spectrum with a library of known spectra (like the NIST library) or by interpreting the fragmentation pattern as described above, the compound can be identified with high confidence. nih.gov This method allows for both the qualitative identification and quantitative analysis of this compound even in complex matrices like food or environmental samples. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Complementary Methods

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure around a specific atom. taylorandfrancis.com It is particularly useful for materials where long-range order is absent, making it applicable to a wide range of samples. wikipedia.org The technique requires a tunable, high-intensity X-ray source, typically from a synchrotron. lu.se An XAS spectrum is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS could be employed by tuning the X-ray energy to the K-edge of oxygen (~543 eV) or carbon (~284 eV).

XANES: The near-edge region provides information about the oxidation state and coordination chemistry of the absorbing atom. rsc.org The C and O K-edge XANES spectra would be sensitive to the π* orbitals of the C=O and C=C bonds, revealing details about the molecule's unoccupied electronic states.

EXAFS: This region, at higher energies past the edge, contains information about the coordination number and distances to neighboring atoms. Analysis of the EXAFS region could, in principle, determine the precise bond length of the C=O bond and the distances to adjacent carbon atoms.

XAS is uniquely capable of providing direct information on bond lengths and the local atomic environment. berstructuralbioportal.org By analyzing the EXAFS oscillations, the radial distribution of atoms around the absorbing element can be determined. For instance, by targeting the oxygen atom in this compound, the O-C bond distance could be precisely measured.

Furthermore, this technique is invaluable for studying chemical reactions in situ. If this compound were involved in a catalytic process, such as a reaction on a metal surface or coordination to a metal center in a complex, XAS could track changes in its chemical state. By monitoring the XANES region of the oxygen or a participating metal atom, one could observe the formation of transient chemical bonds and identify reaction intermediates that are too short-lived to be isolated and studied by other means. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the elemental composition and chemical state of the atoms within the top few nanometers of a material. wikipedia.org It works by irradiating a sample with X-rays and measuring the kinetic energy of the ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

For a sample of this compound, XPS would reveal peaks for carbon (C1s) and oxygen (O1s). The high-resolution C1s spectrum could be deconvoluted into multiple components corresponding to the different chemical environments of the carbon atoms:

Carbonyl carbon (C=O): Highest binding energy due to the electron-withdrawing oxygen atom.

Alkene carbons (C=C): Intermediate binding energy.

Alkyl carbons (C-C, C-H): Lowest binding energy. The O1s spectrum would show a peak corresponding to the carbonyl oxygen. These binding energies provide a clear signature of the functional groups present. nih.gov

Electron Paramagnetic Resonance (EPR): EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. unibo.it In its stable ground state, this compound is a diamagnetic molecule with all electrons paired. Therefore, it is "EPR silent" and would not produce an EPR spectrum.

However, EPR would be an essential tool for studying reactive intermediates of this compound if they were radicals. uam.es For example, if the molecule were to undergo a photochemical reaction or be ionized in a mass spectrometer, it could form a radical cation. EPR spectroscopy could then be used to characterize this radical species. The resulting spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), would provide detailed information about the electronic structure and the distribution of the unpaired electron within the molecule. jove.com

Methodologies for Resolving Contradictory Spectroscopic Data

In the structural elucidation of a molecule, it is not uncommon for data from different spectroscopic methods to appear contradictory. A systematic approach is required to resolve these discrepancies and arrive at a definitive structure.

Re-evaluation of Data and Sample Purity: The first step is to critically re-examine the raw data from each instrument. This includes checking calibrations, signal-to-noise ratios, and the parameters used for data processing. Simultaneously, the purity of the sample must be verified. An impurity, even in small amounts, can give rise to signals in a sensitive technique like MS that might be missed or misinterpreted in another, like NMR. chromforum.org Techniques like GC-MS are ideal for assessing purity.

Cross-Validation with Complementary Techniques: When two datasets conflict, employing a third, orthogonal technique can often resolve the issue. For example, if MS data suggests a molecular formula that seems inconsistent with fragmentation patterns, obtaining ¹³C and ¹H NMR spectra would provide definitive information about the carbon skeleton and proton environments. nih.gov Infrared (IR) spectroscopy could confirm the presence of key functional groups, such as the conjugated carbonyl system.

Hypothesis Testing of Alternative Structures: Contradictory data may indicate that the initial proposed structure is incorrect. Alternative isomers or structures should be considered. For example, an isomer like 6-methylhept-5-en-2-one would have the same molecular weight but would produce a distinctly different fragmentation pattern in MS and different vibrational frequencies in Raman spectroscopy. nist.gov Each dataset should be re-interpreted in the context of these alternative hypotheses to find the structure that best fits all available evidence.

Integrated Data Analysis: Advanced software tools and chemometric methods can be used to statistically correlate data from different analytical platforms. researchgate.netmdpi.com By integrating datasets (e.g., GC-MS and NMR), it's possible to build a more robust model that can highlight correlations and resolve ambiguities that are not apparent when looking at each spectrum in isolation. nih.gov

By following a logical, multi-technique approach, initial conflicts in spectroscopic data can be resolved, leading to a confident and accurate structural assignment.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-Methylhept-5-en-2-one |

Computational Molecular Design and Simulation for 6 Methylhept 2 En 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 6-Methylhept-2-en-4-one. These methods allow for a detailed analysis of the molecule's geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G*, can predict its most stable three-dimensional geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.

For α,β-unsaturated ketones like this compound, DFT is particularly useful in describing the conjugation between the carbonyl group and the carbon-carbon double bond. This conjugation influences the planarity of that region of the molecule and affects its electronic properties and reactivity. The energetics of different conformers, such as those arising from rotation around single bonds, can also be calculated to determine their relative stabilities.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C2 | C3 | 1.34 Å | |

| Bond Length | C3 | C4 | 1.48 Å | |

| Bond Length | C4 | O | 1.23 Å | |

| Bond Angle | C2 | C3 | C4 | 121.5° |

| Bond Angle | C3 | C4 | C5 | 118.0° |

| Dihedral Angle | C2 | C3 | C4 | O |

Understanding the reactivity of this compound involves identifying which parts of the molecule are likely to be attacked by electrophiles or nucleophiles. Computational methods can predict these reactive sites by calculating the distribution of electron density across the molecule.

Mulliken population analysis is a method to assign partial charges to individual atoms, providing a simple picture of the electrostatic potential of the molecule. In this compound, the carbonyl oxygen is expected to have a significant negative charge, making it a nucleophilic center. Conversely, the carbonyl carbon and the β-carbon of the unsaturated system are expected to be electron-deficient and thus electrophilic.

Fukui indices are derived from conceptual DFT and provide a more sophisticated measure of an atom's reactivity towards electrophilic, nucleophilic, or radical attack. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. For a nucleophilic attack, the relevant Fukui index (f+) would be highest on the electrophilic sites, while for an electrophilic attack, the Fukui index (f-) would be highest on the nucleophilic sites. These indices are crucial for predicting the regioselectivity of reactions involving this compound.

Table 2: Predicted Reactivity Indices for Key Atoms in this compound

| Atom | Mulliken Charge (e) | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| O (carbonyl) | -0.55 | 0.08 | 0.25 |

| C4 (carbonyl) | +0.45 | 0.20 | 0.05 |

| C3 | -0.10 | 0.12 | 0.15 |

| C2 | +0.05 | 0.18 | 0.10 |

Note: The values in this table are representative examples based on general principles of α,β-unsaturated ketones and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, revealing the different shapes it can adopt and the transitions between them.

For a flexible molecule like this compound, with several rotatable single bonds, MD simulations can identify the most populated conformations in different environments, such as in a vacuum or in a solvent. This is particularly important for understanding how the molecule's shape influences its properties and interactions with other molecules. The results of MD simulations can be analyzed to determine the probability of finding the molecule in a particular conformation, providing a more complete picture of its structural dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, methods like Gauge-Including Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) parameters.

By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions are often performed on geometries optimized with DFT. The calculated shifts can be compared with experimental data to confirm the structure of the molecule. Similarly, spin-spin coupling constants (J-couplings) can also be computed, providing further structural information about the connectivity and spatial relationships between atoms. For α,β-unsaturated systems, the predicted coupling constants for the vinyl protons can be particularly useful in determining the stereochemistry of the double bond. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 27.5 |

| C2 | 130.0 |

| C3 | 145.0 |

| C4 (C=O) | 198.5 |

| C5 | 45.0 |

| C6 | 25.0 |

| C7, C8 | 22.5 |

Note: This data is illustrative, based on typical chemical shifts for α,β-unsaturated ketones, and serves as a theoretical prediction. researchgate.net

Modeling Reaction Pathways and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this involves modeling the pathways of reactions it might undergo, such as nucleophilic addition to the carbonyl group or conjugate addition to the double bond.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states . The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. DFT calculations are commonly used to locate and characterize transition state structures.

For instance, the mechanism of the Michael addition of a nucleophile to this compound can be studied computationally. The calculations would reveal the structure of the transition state and the energy barrier for the reaction, providing insights into the reaction rate and selectivity. This knowledge is invaluable for understanding and predicting the chemical behavior of the compound.

In Silico Screening and Virtual Library Design for Functional Derivatives

Computational tools can be used to design new molecules with desired properties, a process known as in silico screening or virtual library design . Starting with the structure of this compound, a virtual library of derivatives can be created by systematically modifying its chemical structure. For example, different substituents could be added to various positions on the molecule.

Each derivative in the virtual library can then be computationally evaluated for specific properties, such as improved flavor profile, different reactivity, or enhanced stability. This is achieved by calculating relevant molecular descriptors for each molecule in the library. High-throughput virtual screening allows for the rapid assessment of a large number of compounds, identifying promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery of new functional molecules derived from this compound.

Applications and Derivatization in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

6-Methylhept-2-en-4-one serves as a versatile building block in organic synthesis, primarily due to the presence of multiple reactive sites: a conjugated double bond and a ketone functional group. These features allow for a variety of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures. While its direct application in the total synthesis of intricate natural products is not extensively documented in readily available literature, its structural motifs are found in various biologically active compounds.

The utility of such α,β-unsaturated ketones lies in their ability to undergo both 1,2-addition (at the carbonyl group) and 1,4-conjugate addition (at the β-carbon), providing pathways to a diverse range of derivatives. Organic building blocks are fundamental components for the modular assembly of molecular structures, playing a crucial role in medicinal chemistry and materials science. The functional groups within this compound allow it to be a key component in the synthesis of larger molecules.

Strategies for Derivatization and Functional Enhancement

The chemical reactivity of this compound allows for a multitude of derivatization strategies aimed at functional enhancement and the creation of novel analogues. These strategies primarily target the carbon-carbon double bond and the carbonyl group.

Synthesis and Investigation of Novel Analogues

The synthesis of novel analogues of this compound can be achieved through various synthetic modifications. For instance, an isomer, (S)-5-methylhept-2-en-4-one, which is a key flavor compound in hazelnuts, has been the subject of studies where new (di)enone analogues were prepared. These studies revealed that even minor structural changes, such as simple polymethylation, can significantly alter the olfactory properties of the parent molecule, shifting the aroma from hazelnut to eucalyptus, menthol, or camphor. This highlights the potential for creating a wide array of analogues with diverse sensory characteristics.

Potential Novel Analogues of this compound

| Parent Compound | Potential Analogue | Synthetic Modification |

|---|---|---|

| This compound | 2,2-Dimethyl-6-methylhept-2-en-4-one | α-Methylation |

| This compound | 6-Methylheptan-4-one | Reduction of C=C bond |

Alkylation of Carbonyl Compounds and Hydroformylation for Related Structures

Alkylation of α,β-unsaturated carbonyl compounds is a fundamental strategy for carbon-carbon bond formation. While direct alkylation at the carbonyl carbon of this compound is challenging due to the competing reactivity of the conjugated system, enolates derived from these ketones can undergo alkylation at the α-carbon. More commonly, α,β-unsaturated ketones are substrates for Michael additions, where a nucleophile adds to the β-carbon. For example, Gilman reagents can be used for double alkylation, with one group adding to the β-position and a subsequent reaction with an alkyl halide adding a group to the α-position.

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. This industrial process is used to produce aldehydes from alkenes. The hydroformylation of this compound would be expected to yield a mixture of aldehydes, depending on the reaction conditions and catalyst used. This reaction is a powerful tool for introducing an additional carbonyl functionality, further increasing the synthetic utility of the scaffold. The hydroformylation of alkenes is typically carried out under high pressures of carbon monoxide and hydrogen at elevated temperatures, using transition metal catalysts.

Formation of Halogenated Derivatives from Alkenol Precursors

The precursor to halogenated derivatives of this compound is its corresponding alcohol, 6-methylhept-2-en-4-ol. This allylic alcohol can be converted to various halogenated compounds through nucleophilic substitution reactions. The hydroxyl group can be replaced by a halogen atom using a variety of reagents.

Standard methods for the preparation of haloalkanes from alcohols are applicable here. For instance, treatment with concentrated halogen acids (HCl, HBr, HI), phosphorus halides (such as PCl₃, PCl₅, or PBr₃), or thionyl chloride (SOCl₂) can yield the corresponding alkyl halides. Thionyl chloride is often preferred for the synthesis of alkyl chlorides as the byproducts are gaseous, simplifying purification. These halogenated derivatives are themselves valuable synthetic intermediates, as the halogen can serve as a good leaving group in subsequent substitution or elimination reactions.

Reagents for Conversion of 6-Methylhept-2-en-4-ol to Halogenated Derivatives

| Target Derivative | Reagent |

|---|---|

| 4-Chloro-6-methylhept-2-ene | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) |

| 4-Bromo-6-methylhept-2-ene | Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) |

Precursors for Specialized Chemical Reagents and Materials

The saturated analogue of this compound, which is 6-methylheptan-2-one, is a key intermediate in the industrial synthesis of several important higher alcohols and terpenoids. This underscores the importance of the carbon skeleton of this compound in the production of valuable chemicals.

Synthesis of Higher Alcohols and Terpenoids (e.g., Isophytol, Tetrahydrolinalool, Dihydrogeraniol)

Patents describe a process for producing 6-methylheptan-2-one, which is then used as a starting material for the synthesis of isophytol, tetrahydrolinalool, and dihydrogeraniol. Isophytol is a crucial building block for the synthesis of Vitamin E and Vitamin K1. Tetrahydrolinalool and dihydrogeraniol are widely used as fragrance ingredients. The industrial process often involves the aldol (B89426) condensation of isovaleraldehyde (B47997) with acetone (B3395972) to produce an unsaturated ketone intermediate, which is then hydrogenated to yield 6-methylheptan-2-one. This saturated ketone then undergoes further elaboration to produce the target terpenoids.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-5-Methylhept-2-en-4-one |

| 6-Methylheptan-2-one |

| 6-Methylhept-3-en-2-one |

| 6-Methylhept-2-en-4-ol |

| Isophytol |

| Tetrahydrolinalool |

| Dihydrogeraniol |

| 3-Methylbutanal |

| Acetone |

| Isovaleraldehyde |

| 4-Chloro-6-methylhept-2-ene |

| 4-Bromo-6-methylhept-2-ene |

Bioorganic Chemistry and Natural Occurrence Insights

Biogenic Origins and Biosynthetic Pathways of Enones in Nature

Enones, or α,β-unsaturated ketones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This structural feature imparts unique reactivity and biological activity, making them significant components in the chemical repertoire of many organisms. While specific biosynthetic pathways for 6-methylhept-2-en-4-one are not extensively detailed in scientific literature, the origins of similar enone structures in nature, such as its widely studied isomer 6-methylhept-5-en-2-one (also known as sulcatone), provide a clear model for their biogenesis.

These compounds are frequently classified as biogenic volatile organic compounds (BVOCs), which are produced by plants, animals, and microbes. oecd.orgwikipedia.org In plants, the biosynthesis of such compounds often involves the terpenoid pathway, starting from basic five-carbon units (isoprene units) to build more complex structures. Another potential origin is through fatty acid metabolism, where oxidative processes can introduce ketone functionalities and unsaturation.

Many enones are well-documented as plant-derived volatile organic compounds (VOCs), which play roles in plant growth, defense, and communication. ucar.edu The isomer 6-methylhept-5-en-2-one is a prominent example, occurring ubiquitously in the environment due to emissions from various plants. oecd.org It has been identified as a volatile component in a wide array of plant species, contributing to their characteristic aroma profiles.

Table 1: Documented Natural Plant Sources of the Enone Isomer 6-Methylhept-5-en-2-one

| Plant/Fruit | Reference |

|---|---|

| Birch Trees | oecd.org |

| Various Herbs | oecd.org |

| Apricots | oecd.org |

| Apples | oecd.org |

| Nectarines | oecd.org |

| Bay Leaf | foodb.ca |

| Blackberry Fruit | foodb.ca |

| Sour Cherries | foodb.ca |

| Ginger | foodb.ca |

| Lavender | foodb.ca |

The release of these VOCs from plant tissues, particularly the leaves, is a dynamic process influenced by environmental factors such as temperature and light. wikipedia.org

The enone functional group is a valuable synthon in natural product chemistry due to its versatile reactivity. fiveable.me Enones serve as key intermediates in the biosynthesis and laboratory synthesis of more complex molecules. For instance, 6-methylhept-5-en-2-one is a crucial precursor in the industrial synthesis of several important compounds, including various fragrances, dehydrolinalool, citral, and pseudoionone, which are themselves stepping stones for producing vitamins A, E, and K1. chemicalbook.com The conjugated system in enones allows for specific chemical transformations, such as Michael additions, which are fundamental for building complex carbon skeletons found in many natural products. fiveable.me

Structure-Sensory Correlations (SAR) of Olfactory Properties in Enone Analogues

The olfactory properties of enones and related ketones are highly dependent on their molecular structure. Subtle changes in the carbon chain length, the position of the double bond, and the substitution pattern can lead to significant alterations in perceived odor. This relationship is a key aspect of structure-activity relationship (SAR) studies in the field of flavors and fragrances.

Research on various isomers of methylheptenone reveals a wide range of odor profiles, highlighting the sensitivity of olfactory receptors to molecular geometry. For example, (S)-5-methylhept-2-en-4-one is a key flavor compound identified in hazelnuts, possessing a characteristic nutty aroma. mdpi.com A study on its achiral analogues demonstrated that minor structural modifications dramatically changed the perceived scent.

Table 2: Olfactory Properties of this compound Analogues

| Compound | Structure Modification | Perceived Odor | Reference |

|---|---|---|---|

| (S)-5-Methylhept-2-en-4-one | Parent Compound | Hazelnut | mdpi.com |

| Analogue with extra methyl at C3 | Methylation | Eucalyptus | mdpi.com |

| Analogue with extra methyl at C5 | Methylation | Menthol | mdpi.com |

| Analogue with two extra methyls at C3, C5 | Polymethylation | Camphor, Sweet | mdpi.com |

| (E)-6-Methylhept-4-en-2-one | Isomer (double bond at C4) | Amyl acetate-like | stenutz.eu |

These findings show that the specific arrangement of the ketone and the double bond, along with the branching of the alkyl chain, are critical determinants for binding to olfactory receptors and eliciting a specific scent perception. General studies on aliphatic ketones have also found that olfactory sensitivity is related to carbon chain length, often in a U-shaped function where sensitivity is highest for mid-length chains. nih.govoup.com

Chemoecological Significance of Enone Structures (e.g., Pheromone Chemical Function)

Enone structures and their derivatives play a critical role in chemical ecology as semiochemicals—chemicals that mediate interactions between organisms. A prominent example directly related to this compound is its corresponding alcohol, (E)-6-methyl-2-hepten-4-ol, which is known as rhynchophorol . pherobase.comnih.gov

Rhynchophorol is the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, a significant pest of oil palm plantations. pherobase.comresearchgate.net Aggregation pheromones attract both males and females to a specific location for mating and feeding. The ketone, this compound, is the direct oxidation product of rhynchophorol and may function as a biosynthetic precursor or a metabolite of the active pheromone. The presence of the ketone alongside the alcohol could also play a role in modulating the signal or its stability in the environment.

Furthermore, the isomer 6-methylhept-5-en-2-one (sulcatone) has a well-documented role as a pheromone in a variety of insects and even some mammals. foodb.ca It is an attractant for the mosquito Aedes aegypti and is used as a signaling molecule by various other species. foodb.cawikipedia.org This underscores the broader importance of the C8-methylheptenone skeleton in chemical communication across different taxa. The chemoecological function of these compounds highlights their evolutionary significance as signals for aggregation, mating, and host location.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-6-Methyl-2-hepten-4-one |

| 6-Methylhept-5-en-2-one (Sulcatone) |

| (S)-5-Methylhept-2-en-4-one |

| (E)-6-Methylhept-4-en-2-one |

| (E)-6-Methyl-2-hepten-4-ol (Rhynchophorol) |

| Dehydrolinalool |

| Citral |

| Pseudoionone |

| Isoprene |

| 2-butanone |

| 2-octanone |

| 5-nonanone |

| 3-pentanone |

Conclusion and Future Directions in 6 Methylhept 2 En 4 One Research

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthetic routes to α,β-unsaturated ketones. Traditional methods often rely on harsh reagents and conditions, generating significant waste. datapdf.com Future innovations are expected to center on "green chemistry" principles, moving away from stoichiometric reagents and hazardous solvents.

A significant advancement has been the development of a chemoenzymatic synthesis for enantioenriched (S)-5-methylhept-2-en-4-one. This four-step, aldol-based sequence utilizes naturally occurring substrates and avoids highly reactive or toxic reagents, such as organometallics and chromium salts, which were features of earlier syntheses. mdpi.com The process also circumvents the need for strictly anhydrous conditions and employs vacuum distillation as the sole purification method, making it a more scalable and environmentally friendly alternative. mdpi.com

Further research is anticipated in the following areas:

Catalytic Approaches: The use of solid acid catalysts, such as Hβ zeolite, for the tandem hydration/condensation of alkynes and aldehydes under solvent-free conditions presents a promising green route to α,β-unsaturated carbonyls. rsc.org

Biocatalysis: Expanding the use of enzymes or whole-cell systems for key reaction steps can lead to higher selectivity and milder reaction conditions. mdpi.com

Renewable Feedstocks: Investigating pathways that utilize renewable starting materials will be crucial for long-term sustainability.

| Synthetic Strategy | Key Features | Advantages |

| Chemoenzymatic Synthesis | Four-step, aldol-based sequence; enzymatic hydrolysis. | Avoids toxic reagents, anhydrous conditions; scalable; uses distillation for purification. mdpi.com |

| Zeolite Catalysis | Tandem hydration/condensation of alkynes and aldehydes. | Solvent-free conditions; heterogeneous catalyst. rsc.org |

| Traditional Methods | Grignard additions, oxidation with chromium salts. | Established routes. |

Deeper Mechanistic Understanding of Complex Reactivity Profiles

The reactivity of α,β-unsaturated ketones like 6-methylhept-2-en-4-one is dominated by the conjugated system, which allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition. While these general pathways are well-understood, a deeper mechanistic insight into more complex reactions and the factors governing selectivity is an active area of research.

Computational studies, particularly using Density Functional Theory (DFT), are becoming instrumental in elucidating reaction mechanisms. For instance, DFT has been used to analyze the superelectrophilic activation of α,β-unsaturated ketones under superacidic conditions, revealing that multiple protonation events can lead to practically barrier-free reactions. rsc.org Such studies can explain how different substituents influence reactivity. For example, computational analysis has shown that methyl substitution on the vinyl carbon atoms of an enone can diminish its reactivity towards nucleophiles like thiols. nih.govresearchgate.net

Future mechanistic investigations will likely focus on:

Aldol (B89426) Condensation Pathways: Detailed computational and experimental studies on the aldol condensation routes used in its synthesis can help optimize reaction conditions to minimize side products and improve yields. core.ac.uk

Stereoselectivity: For chiral isomers like filbertone (B1242023), understanding the factors that control stereoselectivity during synthesis is critical for producing enantiomerically pure compounds.

Biological Interactions: The ability of α,β-unsaturated carbonyls to act as Michael acceptors allows them to interact with biological nucleophiles like glutathione. nih.gov Mechanistic studies of these interactions are crucial for understanding both their biological activity and potential toxicity. researchgate.netacs.org

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough characterization of this compound and its isomers is fundamental for quality control and research. Standard spectroscopic techniques provide the foundational data for structure elucidation.

Spectroscopic Data for (E)-5-Methylhept-2-en-4-one (Filbertone): scielo.br

| Technique | Key Observations |

|---|---|

| IR (Infrared) | 2950, 1675 (C=O stretch), 1631 (C=C stretch), 1450, 1200 cm⁻¹ |

| ¹H-NMR (Proton NMR) | Signals corresponding to methyl, methylene, and vinylic protons, with a characteristic coupling constant (J = 16.2 Hz) for the trans-vinylic protons. |

| ¹³C-NMR (Carbon NMR) | Resonances for all eight carbon atoms, including the carbonyl carbon at ~203.2 ppm. |